Luteoxanthin

Description

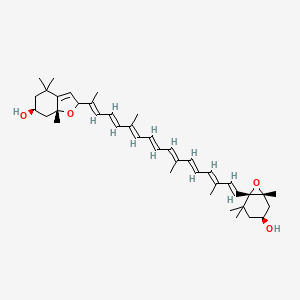

Structure

3D Structure

Properties

CAS No. |

1912-50-1 |

|---|---|

Molecular Formula |

C40H56O4 |

Molecular Weight |

600.9 g/mol |

IUPAC Name |

(6S,7aR)-2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol |

InChI |

InChI=1S/C40H56O4/c1-28(17-13-18-30(3)21-22-40-37(7,8)25-33(42)27-39(40,10)44-40)15-11-12-16-29(2)19-14-20-31(4)34-23-35-36(5,6)24-32(41)26-38(35,9)43-34/h11-23,32-34,41-42H,24-27H2,1-10H3/b12-11+,17-13+,19-14+,22-21+,28-15+,29-16+,30-18+,31-20+/t32-,33-,34?,38+,39+,40-/m0/s1 |

InChI Key |

YNNRPBRNWWIQPQ-MAAFUUECSA-N |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C1C=C2[C@](O1)(C[C@H](CC2(C)C)O)C)/C=C/C=C(\C)/C=C/[C@]34[C@](O3)(C[C@H](CC4(C)C)O)C |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C1C=C2C(CC(CC2(O1)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Luteoxanthin Biosynthesis in Plants: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Luteoxanthin, a furanoid derivative of the xanthophyll violaxanthin, is a carotenoid found in various plant tissues. Unlike many other carotenoids with well-defined enzymatic pathways, the biosynthesis of this compound is predominantly considered a result of a non-enzymatic, acid-catalyzed rearrangement of the 5,6-epoxide group of violaxanthin to a 5,8-epoxide. This technical guide provides a comprehensive overview of the current understanding of this compound formation within the broader context of the carotenoid biosynthesis pathway in plants. It details the precursor molecules, the proposed mechanism of formation, and methods for its extraction and quantification. This document is intended to serve as a resource for researchers investigating carotenoid metabolism and professionals in drug development exploring the potential applications of xanthophylls.

The Core Pathway: this compound Formation

The biosynthesis of this compound is intrinsically linked to the xanthophyll cycle, a crucial photoprotective mechanism in plants. This compound is not synthesized via a dedicated enzymatic branch but is rather a structural isomer of violaxanthin.

The General Carotenoid Biosynthesis Pathway

Carotenoids are synthesized in plastids from the precursor geranylgeranyl pyrophosphate (GGPP), which is formed through the methylerythritol 4-phosphate (MEP) pathway. A series of desaturation and isomerization reactions convert the initial C40 carotenoid, phytoene, into lycopene. The cyclization of lycopene is a critical branching point, leading to the formation of α-carotene (with one β-ring and one ε-ring) and β-carotene (with two β-rings).

Lutein is synthesized from α-carotene, while the β-carotene branch leads to the synthesis of zeaxanthin, violaxanthin, and neoxanthin. The key enzymes involved in the later stages of the β-branch leading to violaxanthin are β-carotene hydroxylase (BCH) and zeaxanthin epoxidase (ZEP).

The Violaxanthin Cycle and the Origin of this compound

The violaxanthin cycle involves the light-dependent de-epoxidation of violaxanthin to zeaxanthin via antheraxanthin, catalyzed by violaxanthin de-epoxidase (VDE). In low light or darkness, zeaxanthin is epoxidized back to violaxanthin by zeaxanthin epoxidase (ZEP).[1][2]

This compound arises from the rearrangement of violaxanthin. This transformation involves the conversion of the 5,6-epoxy group to a 5,8-epoxy (furanoid) group.[3] This rearrangement is readily catalyzed by acidic conditions, which can occur during metabolic processes within the cell or, more commonly, as an artifact during the extraction of pigments from plant tissues if acidic solvents or conditions are used.[3] While an enzymatic catalysis for this specific rearrangement in vivo has been proposed, it is not yet well-established, and the non-enzymatic, acid-catalyzed conversion is the more widely accepted mechanism of formation.[4]

Quantitative Data

Quantitative data for this compound is limited compared to its precursor, violaxanthin, and other major xanthophylls. This compound is generally considered a minor carotenoid in most plant tissues where it has been identified. Its concentration can be influenced by factors such as plant species, tissue type, developmental stage, and post-harvest handling and extraction conditions.

| Plant Source | Tissue | This compound Concentration | Violaxanthin Concentration | Reference |

| Orange (Citrus sinensis) | Peel/Juice | Present in lower concentrations | Major carotenoid | [3] |

| Various Flowers | Petals | Trace amounts | Variable | N/A |

| Green Leaves | Leaves | Generally not reported or in trace amounts | Component of the xanthophyll cycle pool | N/A |

Note: Specific quantitative values for this compound are often not reported in literature, with its presence noted as "trace amounts" or grouped with other minor xanthophylls. The concentrations are highly variable and dependent on the analytical methods used.

Experimental Protocols

The analysis of this compound requires careful extraction and chromatographic techniques to differentiate it from its precursor, violaxanthin, and other xanthophylls.

Extraction and Saponification of Xanthophylls

This protocol describes a general method for the extraction and saponification of carotenoids from plant tissues, which is a necessary step to hydrolyze xanthophyll esters for accurate quantification.

Materials:

-

Fresh or freeze-dried plant tissue

-

Liquid nitrogen

-

Mortar and pestle or homogenizer

-

Acetone (100%)

-

Petroleum ether or hexane

-

Diethyl ether

-

10% (w/v) methanolic potassium hydroxide (KOH)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Amber-colored glassware

Procedure:

-

Sample Preparation: Homogenize a known weight of fresh or freeze-dried plant tissue to a fine powder using a mortar and pestle with liquid nitrogen.

-

Extraction: Extract the pigments by adding cold acetone and further homogenizing until the tissue residue is colorless. Perform this step under dim light to prevent photodegradation.

-

Phase Separation: Transfer the acetone extract to a separatory funnel. Add petroleum ether/diethyl ether (1:1, v/v) and a saturated NaCl solution to facilitate phase separation.

-

Collection of Organic Phase: Collect the upper organic phase containing the pigments. Repeat the extraction of the lower aqueous phase with the ether mixture until it is colorless.

-

Washing: Wash the combined organic extracts with distilled water to remove residual acetone and water-soluble impurities.

-

Drying: Dry the organic extract over anhydrous sodium sulfate.

-

Saponification: To the dried extract, add an equal volume of 10% methanolic KOH. The saponification reaction is typically carried out at room temperature in the dark for 4-12 hours to hydrolyze chlorophylls and xanthophyll esters.[5]

-

Post-Saponification Extraction: After saponification, add distilled water and re-extract the carotenoids into petroleum ether/diethyl ether.

-

Final Preparation: Wash the organic phase with distilled water until it is free of alkali (check with pH paper). Dry the final extract over anhydrous sodium sulfate and evaporate to dryness under a stream of nitrogen using a rotary evaporator at a temperature below 40°C.

-

Storage: Re-dissolve the dried pigment extract in a known volume of a suitable solvent (e.g., HPLC mobile phase) for analysis. Store at -20°C or below in an amber vial under nitrogen until HPLC analysis.

HPLC Quantification of this compound

High-Performance Liquid Chromatography (HPLC) with a C30 column is the preferred method for the separation and quantification of carotenoid isomers.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a photodiode array (PDA) or UV-Vis detector.

-

Column: A C30 reverse-phase column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm) is recommended for optimal separation of carotenoid isomers.[6]

-

Mobile Phase: A gradient elution is typically used. A common mobile phase system consists of:

-

Solvent A: Methanol/water (e.g., 95:5, v/v) with an ion-pairing agent like ammonium acetate.

-

Solvent B: Methyl-tert-butyl ether (MTBE).[6]

-

-

Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute the more nonpolar carotenoids. The exact gradient will need to be optimized for the specific column and sample matrix.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at around 25-30°C.

-

Detection Wavelength: Carotenoids are typically monitored at their absorption maximum, which is around 450 nm. A PDA detector allows for the acquisition of the full UV-Vis spectrum for each peak, aiding in identification.

Quantification:

-

Standard Preparation: Prepare a series of standard solutions of known concentrations for violaxanthin and, if available, this compound. Due to the commercial unavailability of a pure this compound standard, it is often quantified using the calibration curve of violaxanthin, assuming a similar extinction coefficient. This should be noted in the methodology.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the prepared plant extract onto the HPLC column.

-

Identification: Identify the this compound and violaxanthin peaks in the sample chromatogram based on their retention times compared to the standards and their characteristic UV-Vis absorption spectra. This compound, being a furanoid derivative, will have a shorter chromophore and thus a hypsochromic shift (shift to a shorter wavelength) in its absorption maximum compared to violaxanthin.[4]

-

Calculation: Calculate the concentration of this compound and violaxanthin in the sample using the regression equation from the calibration curve. The results are typically expressed as µg/g of fresh or dry weight of the plant tissue.

Conclusion

The formation of this compound in plants is a nuanced process, primarily driven by the acid-catalyzed rearrangement of violaxanthin rather than a direct, well-defined enzymatic step. This makes its study challenging, as its presence can be both a natural metabolic product and an artifact of extraction. For researchers in plant biology and drug development, a thorough understanding of the conditions that lead to its formation is crucial for accurate quantification and for exploring its potential biological activities. The methodologies outlined in this guide provide a framework for the reliable analysis of this compound and its precursor, violaxanthin, contributing to a more comprehensive understanding of the complex world of plant carotenoids.

References

- 1. [PDF] Lutein and Zeaxanthin Content in 21 Plant Species from a Very Humid Premontane Forest in Colombia Palatable for Free-Range Laying Hens | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. omicsonline.org [omicsonline.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Distribution of Luteoxanthin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of luteoxanthin, a naturally occurring xanthophyll. It details its natural sources, distribution in various plant species, and biosynthetic origins. Furthermore, this document outlines methodologies for its extraction, isolation, and quantification, and presents available quantitative data in a structured format for ease of comparison.

Introduction to this compound

This compound is a carotenoid belonging to the xanthophyll subclass, characterized by the presence of oxygen in its molecular structure. It is a furanoid oxide derivative of lutein, specifically a 5,8-epoxy-lutein. Its chemical formula is C40H56O4. This compound, along with other carotenoids, is found in various natural sources, contributing to the yellow and orange pigmentation of many plants. These compounds are of significant interest to researchers due to their potential antioxidant properties and other biological activities.

Natural Sources and Distribution

This compound is primarily found in higher plants, often alongside its precursor, violaxanthin. Its distribution is notable in certain families of edible and ornamental flowers, as well as in various fruits.

2.1. Edible and Ornamental Flowers:

Edible flowers are a significant source of various carotenoids, including this compound.

-

Marigold (Calendula officinalis): The petals of the marigold flower are a rich source of xanthophylls. Studies have identified this compound as one of the carotenoids present in different cultivars of Calendula officinalis. The concentration of this compound can vary depending on the specific cultivar and the color of the flower.

-

Chrysanthemum (Chrysanthemum morifolium): Petals of chrysanthemum flowers have been reported to contain a unique profile of carotenoids, which includes isomers of violaxanthin and this compound.

2.2. Fruits:

Citrus fruits are another important natural source of this compound.

-

Oranges (Citrus sinensis) and Mandarins (Citrus reticulata): this compound is found in the pulp and peel of various orange and mandarin varieties. Its presence is often attributed to the acid-catalyzed rearrangement of violaxanthin during fruit ripening and processing.

2.3. Other Plant Sources:

While less documented, this compound may be present in other plant tissues where violaxanthin is abundant, particularly in tissues exposed to acidic environments or stress conditions that might promote its formation.

Quantitative Data on this compound Distribution

The following table summarizes the available quantitative data for this compound in various natural sources. It is important to note that the concentration of carotenoids can be influenced by factors such as plant variety, maturity, growing conditions, and post-harvest handling.

| Natural Source | Plant Part | Variety/Cultivar | This compound Concentration (µg/g fresh weight) | Reference |

| Orange | Pulp | 'Nadorcott' Mandarin | Traces | [1] |

| Orange | Pulp | Valencia late | Traces | [1] |

| Orange | Pulp | 'Ruby' Valencia | Traces | [1] |

| Orange | Pulp | 'Pinalate' | Traces | [1] |

| Marigold | Petals | Orange-flowered cultivars | Present (quantitative data not specified) | |

| Marigold | Petals | Yellow-flowered cultivars | Present (quantitative data not specified) |

Note: "Traces" indicates amounts lower than 0.05 µg/g FW.

Biosynthesis of this compound

The formation of this compound is not considered a primary enzymatic step in the main carotenoid biosynthetic pathway. Instead, it is generally understood to be a secondary product formed from the rearrangement of a 5,6-epoxide carotenoid, violaxanthin.

4.1. The Xanthophyll Cycle and Violaxanthin Formation:

The biosynthesis of xanthophylls, including violaxanthin, occurs within the plastids of plant cells. The pathway begins with the synthesis of geranylgeranyl pyrophosphate (GGPP), which is then converted to phytoene. A series of desaturation and cyclization reactions lead to the formation of α-carotene and β-carotene. Hydroxylation of these carotenes produces lutein and zeaxanthin, respectively. Zeaxanthin can be further epoxidized to form violaxanthin, a key component of the xanthophyll cycle which is involved in photoprotection.

4.2. Conversion of Violaxanthin to this compound:

This compound is a 5,8-epoxide, while violaxanthin is a 5,6-epoxide. The conversion from the 5,6-epoxy form to the 5,8-furanoid form is typically an acid-catalyzed process. This rearrangement can occur in the acidic environment of the plant cell vacuole or during extraction and analysis if acidic conditions are not carefully controlled. It is less likely to be a direct, enzyme-catalyzed reaction in the primary metabolic pathway.

Caption: Acid-catalyzed rearrangement of violaxanthin to this compound.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and analysis of this compound from plant materials. These protocols are based on established methods for carotenoid analysis and can be adapted for specific research needs.

5.1. Extraction of Carotenoids from Plant Tissue:

This protocol describes a general method for extracting carotenoids, including this compound, from fresh plant material. All procedures should be carried out under subdued light to prevent isomerization and degradation of carotenoids.

Materials:

-

Fresh plant material (e.g., citrus peel, flower petals)

-

Liquid nitrogen

-

Mortar and pestle

-

Acetone (HPLC grade)

-

Petroleum ether or hexane (HPLC grade)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Amber glass vials

Procedure:

-

Weigh a known amount of fresh plant material (e.g., 5-10 g).

-

Freeze the sample with liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered sample to a flask and add acetone (e.g., 50 mL).

-

Homogenize the mixture using a high-speed homogenizer for 1-2 minutes.

-

Filter the mixture through a Büchner funnel with filter paper.

-

Repeat the extraction of the residue with acetone until the residue is colorless.

-

Combine the acetone extracts in a separatory funnel.

-

Add an equal volume of petroleum ether or hexane and mix gently.

-

Add saturated sodium chloride solution to facilitate phase separation.

-

Discard the lower aqueous phase.

-

Wash the upper organic phase with distilled water two to three times to remove residual acetone.

-

Dry the organic phase by passing it through a column containing anhydrous sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

-

Redissolve the carotenoid extract in a known volume of a suitable solvent (e.g., acetone or a mixture of methanol and methyl tert-butyl ether) for further analysis.

-

Store the extract at -20°C or lower in an amber glass vial under a nitrogen atmosphere.

5.2. Saponification (Optional):

For samples containing esterified carotenoids, a saponification step may be necessary to hydrolyze the esters and quantify the free xanthophylls.

Materials:

-

Carotenoid extract

-

10% (w/v) methanolic potassium hydroxide (KOH)

-

Diethyl ether

-

Saturated sodium chloride solution

Procedure:

-

Redissolve the dried carotenoid extract in a minimal volume of diethyl ether.

-

Add an equal volume of 10% methanolic KOH.

-

Flush the container with nitrogen, seal, and leave it in the dark at room temperature for 2-4 hours or overnight.

-

Transfer the mixture to a separatory funnel and add distilled water.

-

Extract the carotenoids with diethyl ether.

-

Wash the ether phase with saturated sodium chloride solution until it is free of alkali (check with pH paper).

-

Dry the saponified extract over anhydrous sodium sulfate.

-

Evaporate the solvent and redissolve the residue as described in the extraction protocol.

5.3. High-Performance Liquid Chromatography (HPLC) Analysis:

HPLC with a photodiode array (PDA) detector is the most common method for the separation and quantification of carotenoids. A C30 column is often preferred for its ability to separate geometric isomers.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

-

C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase (example gradient):

-

Solvent A: Methanol/Methyl tert-butyl ether/Water (81:15:4, v/v/v)

-

Solvent B: Methanol/Methyl tert-butyl ether/Water (6:92:2, v/v/v)

Gradient Program (example):

| Time (min) | %A | %B |

| 0 | 95 | 5 |

| 15 | 50 | 50 |

| 30 | 5 | 95 |

| 35 | 5 | 95 |

| 40 | 95 | 5 |

| 45 | 95 | 5 |

HPLC Conditions:

-

Flow rate: 1.0 mL/min

-

Column temperature: 25-30°C

-

Injection volume: 10-20 µL

-

Detection: PDA detector scanning from 250-600 nm, with specific monitoring at the maximum absorption wavelengths for this compound (around 400, 422, and 448 nm).

Quantification:

Quantification is typically performed by external standard calibration. A standard curve is generated using a purified this compound standard of known concentration. The peak area of this compound in the sample chromatogram is then used to calculate its concentration based on the standard curve.

References

The Violaxanthin Cycle and its Putative Link to Luteoxanthin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The violaxanthin cycle is a critical photoprotective mechanism in photosynthetic eukaryotes, involving the enzymatic interconversion of xanthophylls to dissipate excess light energy. This technical guide provides a comprehensive overview of the violaxanthin cycle's core components, its regulation, and the enzymes involved: violaxanthin de-epoxidase (VDE) and zeaxanthin epoxidase (ZEP). Furthermore, this document explores the potential involvement of luteoxanthin, not as a direct enzymatic component of the cycle, but as a likely product of the acid-catalyzed rearrangement of violaxanthin. Detailed experimental protocols for pigment analysis and enzyme assays are provided, alongside quantitative data on pigment concentrations under various conditions. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of these processes.

Introduction to the Violaxanthin Cycle

The violaxanthin cycle is a photoprotective process that helps plants and algae dissipate excess light energy that could otherwise lead to photo-oxidative damage. This cycle involves the enzymatic conversion of the diepoxide violaxanthin to the epoxide-free zeaxanthin via the intermediate antheraxanthin under high light conditions. This conversion is reversed in low light or darkness. The accumulation of zeaxanthin is crucial for the non-photochemical quenching (NPQ) of chlorophyll fluorescence, a process that dissipates excess energy as heat.

Core Components and Signaling Pathway

The violaxanthin cycle is primarily regulated by the light-induced proton gradient (ΔpH) across the thylakoid membrane.

-

Violaxanthin (V): A di-epoxy xanthophyll that is abundant in the light-harvesting complexes under low light conditions.

-

Antheraxanthin (A): A mono-epoxy intermediate in the cycle.

-

Zeaxanthin (Z): An epoxide-free xanthophyll that is crucial for inducing non-photochemical quenching.

-

Violaxanthin De-epoxidase (VDE): A lumenal enzyme that is activated by the low pH of the thylakoid lumen under high light. It catalyzes the conversion of violaxanthin to antheraxanthin and then to zeaxanthin, using ascorbate as a reductant.

-

Zeaxanthin Epoxidase (ZEP): A stromal enzyme that catalyzes the reverse reaction, converting zeaxanthin back to violaxanthin via antheraxanthin, using NADPH as a reductant.

The Putative Role of this compound

Current research does not place this compound as a direct, enzymatically produced component of the violaxanthin cycle. However, evidence suggests that this compound can be formed from the non-enzymatic, acid-catalyzed rearrangement of violaxanthin. The acidic conditions that activate violaxanthin de-epoxidase in the thylakoid lumen could potentially facilitate this conversion. This suggests that this compound may appear as a byproduct of the violaxanthin cycle, particularly under high light stress when the lumen is acidified.

Quantitative Data on Pigment Content

The following tables summarize the quantitative data on the concentrations of violaxanthin cycle pigments in wild-type and mutant Arabidopsis thaliana under different light conditions.

Table 1: Violaxanthin Cycle Pigment Composition in Arabidopsis thaliana Wild-Type and npq1 Mutant Leaves.

| Plant Type | Light Condition | Violaxanthin (nmol/g FW) | Antheraxanthin (nmol/g FW) | Zeaxanthin (nmol/g FW) | (A+Z)/(V+A+Z) |

| Wild-Type | Before High Light | 1.8 | 0.1 | 0.05 | 0.07 |

| Wild-Type | After High Light (60h) | 0.9 | 0.5 | 0.6 | 0.53 |

| npq1 Mutant | Before High Light | 2.0 | 0.0 | 0.0 | 0.0 |

| npq1 Mutant | After High Light (60h) | 2.2 | 0.05 | 0.0 | 0.025 |

Data adapted from Havaux et al. (1999). High light conditions were 1500 µmol photons m⁻² s⁻¹.

Table 2: Carotenoid Content in Wild-Type and Various Mutant Arabidopsis thaliana Leaves after High Light and Cold Stress.

| Genotype | Violaxanthin | Antheraxanthin | Zeaxanthin | Lutein | β-carotene | Neoxanthin |

| Wild-Type | 2.1 ± 0.2 | 2.5 ± 0.3 | 4.8 ± 0.5 | 10.2 ± 0.8 | 7.5 ± 0.6 | 3.1 ± 0.3 |

| npq1 | 8.9 ± 0.7 | 0.1 ± 0.0 | 0.0 ± 0.0 | 11.5 ± 0.9 | 8.1 ± 0.7 | 3.5 ± 0.3 |

| npq2 | 0.0 ± 0.0 | 0.0 ± 0.0 | 9.2 ± 0.8 | 10.8 ± 0.9 | 7.8 ± 0.7 | 0.0 ± 0.0 |

| lut2 | 3.5 ± 0.3 | 3.8 ± 0.4 | 6.2 ± 0.6 | 0.0 ± 0.0 | 8.2 ± 0.7 | 3.9 ± 0.4 |

Data are presented in nmol/g fresh weight and adapted from Havaux et al. (2007). Plants were exposed to high light (1300 µmol m⁻² s⁻¹) at 8°C for 2 days.

Experimental Protocols

Pigment Extraction and HPLC Analysis

This protocol is a standard method for the extraction and quantification of carotenoids from plant tissues.

Methodology:

-

Sample Preparation: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Add 1 mL of 80% acetone (v/v) buffered with CaCO₃ to the powdered tissue. Vortex vigorously and incubate on ice in the dark for 30 minutes.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

Re-extraction: Re-extract the pellet with another 1 mL of 80% acetone and repeat the centrifugation.

-

Pooling and Drying: Pool the supernatants and dry them under a stream of nitrogen gas.

-

Resuspension: Resuspend the dried pigments in a known volume (e.g., 200 µL) of the HPLC mobile phase.

-

HPLC Analysis: Inject an aliquot (e.g., 20 µL) into an HPLC system equipped with a C18 reverse-phase column.

-

Detection and Quantification: Use a photodiode array detector (DAD) to monitor the absorbance at 445 nm. Identify and quantify pigments by comparing retention times and spectra with authentic standards.

In Vitro Violaxanthin De-epoxidase (VDE) Assay

This assay measures the activity of VDE by monitoring the conversion of violaxanthin to zeaxanthin spectrophotometrically.

The Biological Functions of Luteoxanthin (Lutein-5,6-epoxide) in Photosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteoxanthin, more formally known as lutein-5,6-epoxide (Lx), is a xanthophyll pigment that plays a nuanced and significant role in the photosynthetic processes of certain plant species. While not as ubiquitous as the carotenoids of the violaxanthin cycle, this compound is a key component of the lutein epoxide cycle, a photoprotective mechanism that operates in parallel with the violaxanthin cycle in taxonomically restricted groups, particularly woody plants. This technical guide provides a comprehensive overview of the biological functions of this compound in photosynthesis, with a focus on its roles in light harvesting and photoprotection. Detailed experimental protocols for the analysis of this compound and the elucidation of the lutein epoxide cycle are presented, along with quantitative data and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction

Carotenoids are essential pigments in photosynthesis, serving dual roles in light harvesting and photoprotection[1]. Within the diverse family of carotenoids, xanthophylls—oxygen-containing carotenoids—are of particular importance in the regulation of photosynthetic efficiency and the dissipation of excess light energy. The most well-studied mechanism for photoprotection is the violaxanthin cycle, which involves the enzymatic conversion of violaxanthin to zeaxanthin under high light conditions[2][3]. However, a second, less common xanthophyll cycle, the lutein epoxide cycle, also contributes to photoprotection in a range of plant species[3][4][5]. This cycle involves the reversible conversion of this compound (lutein-5,6-epoxide) to lutein[4]. This guide delves into the specific functions of this compound within this cycle and its broader implications for photosynthetic regulation.

Core Biological Functions of this compound

The primary functions of this compound in photosynthesis are intrinsically linked to its role within the lutein epoxide cycle and its presence within the light-harvesting complexes (LHCs) of the photosystems.

Light Harvesting

In low-light or shade conditions, many species that possess the lutein epoxide cycle accumulate significant amounts of this compound in their light-harvesting antennae[6][7]. Experimental evidence from recombinant Lhcb5 proteins suggests that the presence of this compound, as opposed to lutein, results in a higher fluorescence yield, indicative of more efficient energy transfer from the xanthophylls to chlorophyll a[8][9]. This suggests that in light-limited environments, this compound contributes to optimizing the capture of photons for photosynthesis.

Photoprotection via the Lutein Epoxide Cycle

Under high light stress, this compound is de-epoxidized to lutein by the enzyme violaxanthin de-epoxidase (VDE), the same enzyme that acts on violaxanthin in the violaxanthin cycle[4][10]. The accumulation of lutein contributes to the non-photochemical quenching (NPQ) of chlorophyll fluorescence, a process that dissipates excess light energy as heat, thereby protecting the photosynthetic apparatus from photo-oxidative damage[6][7][11].

The lutein epoxide cycle can operate in two modes:

-

Truncated Cycle: In many species, the re-epoxidation of lutein back to this compound is very slow or negligible on a diurnal basis[4][12]. This leads to a "locked-in" state of photoprotection, where the increased lutein content provides sustained energy dissipation capacity, which can be advantageous for plants experiencing prolonged periods of high light[12].

-

True Cycle: In some species, the lutein pool is fully converted back to this compound overnight, indicating a complete and reversible cycle[5]. This allows for more dynamic adjustments to fluctuating light conditions.

The conversion of this compound to lutein has been shown to occur in both Photosystem I (PSI) and Photosystem II (PSII) associated light-harvesting complexes[8].

Quantitative Data

The following table summarizes key quantitative data related to this compound and the lutein epoxide cycle, compiled from various studies.

| Parameter | Organism/System | Value/Observation | Reference(s) |

| This compound Content (Shade Leaves) | Inga species | > 20 mmol mol⁻¹ chlorophyll | [6] |

| Virola surinamensis | ~60 mmol mol⁻¹ chlorophyll | [6] | |

| This compound Content (Sun Leaves) | Inga species | Low | [6] |

| Energy Transfer Efficiency | Recombinant Lhcb5 with this compound | Higher fluorescence yield compared to lutein, indicating more efficient energy transfer to chlorophyll a. | [8][9] |

| De-epoxidation Rate | Shade leaves of Inga marginata exposed to sunlight | Rapid de-epoxidation of both violaxanthin and this compound. | [6] |

| Re-epoxidation Rate (Truncated Cycle) | Inga marginata | No significant overnight recovery of this compound. | [6] |

| Re-epoxidation Rate (True Cycle) | Ocotea foetens seedlings | Complete overnight recovery of the this compound pool. | [5] |

Signaling Pathways and Molecular Mechanisms

The activation and regulation of the lutein epoxide cycle are closely tied to the light environment and the resulting changes in the thylakoid lumen.

Activation of this compound De-epoxidation

The de-epoxidation of this compound to lutein is catalyzed by violaxanthin de-epoxidase (VDE). The activation of VDE is triggered by a decrease in the pH of the thylakoid lumen, which occurs under high light conditions due to the increased rate of proton pumping associated with photosynthetic electron transport.

The Lutein Epoxide Cycle in Conjunction with the Violaxanthin Cycle

The lutein epoxide cycle operates in parallel with the violaxanthin cycle, utilizing the same de-epoxidase enzyme. However, the re-epoxidation of lutein is catalyzed by a recently identified enzyme, lutein epoxidase (LEP), which is distinct from zeaxanthin epoxidase (ZEP) that catalyzes the epoxidation of zeaxanthin in the violaxanthin cycle[13]. The differential kinetics of the epoxidation reactions contribute to the distinct roles of the two cycles in photoprotection.

Experimental Protocols

Extraction and Quantification of this compound by HPLC

This protocol outlines a general method for the extraction and analysis of xanthophylls, including this compound, from plant leaf tissue.

Materials:

-

Liquid nitrogen

-

Mortar and pestle

-

Acetone (100%, HPLC grade)

-

Water (HPLC grade)

-

Mobile phase solvents (e.g., acetonitrile, methanol, dichloromethane, water - specific composition depends on the column and desired separation)[14]

-

C30 reverse-phase HPLC column[15]

-

HPLC system with a photodiode array (PDA) detector

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm, PTFE)

Procedure:

-

Sample Collection and Preparation: Harvest leaf tissue and immediately freeze in liquid nitrogen to halt enzymatic activity.

-

Pigment Extraction:

-

Grind the frozen leaf tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

-

Transfer a known weight of the powdered tissue (e.g., 50-100 mg) to a microcentrifuge tube.

-

Add 1 mL of 100% acetone and vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction with another 1 mL of acetone and combine the supernatants.

-

-

Sample Filtration: Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

HPLC Analysis:

-

Inject the filtered sample onto the C30 reverse-phase column.

-

Elute the pigments using a suitable gradient of mobile phase solvents. A common starting point is a gradient of acetonitrile:methanol:water to acetonitrile:methanol:dichloromethane[14].

-

Detect the eluting pigments using the PDA detector, monitoring the absorbance at 445 nm for xanthophylls.

-

-

Quantification: Identify this compound and other pigments based on their retention times and characteristic absorption spectra compared to authentic standards. Quantify the pigments by integrating the peak areas and using a standard curve.

Studying the Lutein Epoxide Cycle in vivo

This protocol describes an experiment to observe the light-induced conversion of this compound to lutein.

Materials:

-

Potted plants known to contain the lutein epoxide cycle (e.g., Inga, Quercus species)

-

High-intensity light source

-

Dark room or chamber

-

Materials for pigment extraction and HPLC analysis (as described in 5.1)

Procedure:

-

Dark Adaptation: Place the plants in complete darkness for at least 12 hours to ensure all xanthophylls are in their epoxidized state (i.e., maximal this compound).

-

Initial Sample (T=0): Collect leaf samples from the dark-adapted plants and immediately freeze them in liquid nitrogen.

-

High Light Treatment: Expose the plants to a high-intensity light source (e.g., 1000 µmol photons m⁻² s⁻¹) for a set period (e.g., 30 minutes, 1 hour, 2 hours).

-

Light-Treated Samples: At each time point during the high light treatment, collect leaf samples and immediately freeze them in liquid nitrogen.

-

Recovery: After the high light treatment, return the plants to low light or darkness for a recovery period (e.g., 12-24 hours).

-

Recovery Samples: Collect leaf samples after the recovery period and freeze them in liquid nitrogen.

-

Pigment Analysis: Extract and quantify the xanthophyll pigments from all collected samples using the HPLC method described in section 5.1.

-

Data Analysis: Plot the concentrations of this compound and lutein over the time course of the experiment to observe the dynamics of the lutein epoxide cycle.

Conclusion

This compound, as a central component of the lutein epoxide cycle, plays a dual role in photosynthesis, enhancing light-harvesting efficiency in low light and contributing to photoprotection under high light stress. While less widespread than the violaxanthin cycle, the lutein epoxide cycle represents an important and, in some cases, a more sustained mechanism for regulating photosynthetic energy conversion. The detailed experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the intricate functions of this compound and its potential for manipulation in efforts to improve plant stress tolerance and photosynthetic efficiency. Further research into the newly discovered lutein epoxidase will undoubtedly provide deeper insights into the regulation and evolutionary significance of this fascinating photoprotective pathway.

References

- 1. The Loroxanthin Cycle: A New Type of Xanthophyll Cycle in Green Algae (Chlorophyta) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. The lutein epoxide cycle in higher plants: its relationships to other xanthophyll cycles and possible functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lutein epoxide cycle, more than just a forest tale - PMC [pmc.ncbi.nlm.nih.gov]

- 5. connectsci.au [connectsci.au]

- 6. Lutein epoxide cycle, light harvesting and photoprotection in species of the tropical tree genus Inga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Short- and long-term operation of the lutein-epoxide cycle in light-harvesting antenna complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Short- and Long-Term Operation of the Lutein-Epoxide Cycle in Light-Harvesting Antenna Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. connectsci.au [connectsci.au]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of xanthophylls in corn by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Luteoxanthin Degradation: A Technical Guide to Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteoxanthin, a 5,8-epoxy-xanthophyll, is a carotenoid found in various fruits and vegetables. As with other carotenoids, its stability is a critical factor influencing its bioavailability and biological activity. Understanding the degradation products and pathways of this compound is paramount for researchers in nutrition, pharmacology, and drug development who are investigating its potential health benefits. This technical guide provides an in-depth overview of the current knowledge on this compound degradation, focusing on its products, pathways, and the analytical methodologies used for their characterization.

Factors Affecting this compound Stability

The degradation of this compound, like other carotenoids, is influenced by a variety of environmental factors. These include:

-

Temperature: Thermal processing and storage at elevated temperatures can significantly accelerate the degradation of xanthophylls.[1] Studies on the closely related lutein have shown that degradation increases with rising temperatures.[1]

-

pH: this compound is known to be formed from the rearrangement of the 5,6-epoxide carotenoid violaxanthin under acidic conditions. This suggests that acidic environments can also contribute to the degradation of 5,6-epoxy carotenoids, and potentially influence the stability of the resulting 5,8-epoxy structure of this compound.[2]

-

Light: Exposure to light, particularly UV radiation, can induce photodegradation of carotenoids, leading to the formation of various breakdown products.[3][4]

-

Oxygen: The presence of oxygen is a key factor in the oxidative degradation of carotenoids, leading to the formation of a complex mixture of oxidation products.[5]

This compound Degradation Pathways

While specific degradation pathways for this compound are not extensively detailed in the literature, they can be inferred from studies on related epoxy-carotenoids and general carotenoid degradation mechanisms. The primary degradation routes are believed to be oxidative cleavage and further rearrangement.

A plausible degradation pathway for this compound involves the oxidative cleavage of its polyene chain, which is susceptible to attack by reactive oxygen species. This can lead to the formation of a variety of smaller, often colorless, compounds known as apocarotenoids. Additionally, the furanoid oxide ring of this compound may undergo further reactions under stress conditions.

This compound Degradation Products

Direct identification of all this compound degradation products is an ongoing area of research. However, based on the degradation of other carotenoids, particularly those with epoxy groups, the following classes of compounds are expected to be formed:

-

Apocarotenoids: These are products of oxidative cleavage at different points along the polyene chain. They include apo-carotenals and apo-carotenones of varying chain lengths.

-

Smaller Volatile Compounds: Further degradation can lead to the formation of smaller, volatile molecules that may contribute to the aroma and flavor of foods containing this compound.

-

Epoxide Rearrangement Products: The 5,8-epoxy group may undergo further reactions, although these are less characterized than the initial formation from 5,6-epoxides.

Quantitative Data on Xanthophyll Degradation

The following table summarizes the thermal degradation of this compound and other xanthophylls observed in a study on the convective drying of Jambu leaves. This data provides a quantitative insight into the stability of this compound under thermal stress.[6]

| Temperature (°C) | This compound Degradation (%) | All-trans-Lutein Degradation (%) | cis-Violaxanthin Mix Degradation (%) |

| 35 | 75.5 | 31 | 62 |

| 40 | Not Detected (Below LOQ) | 76 | Not Reported |

| 50 | Not Detected (Below LOQ) | 58 | Not Reported |

| 60 | Not Detected (Below LOQ) | 54 | 96 |

LOQ: Limit of Quantification

Experimental Protocols for this compound Degradation Analysis

The analysis of this compound and its degradation products typically involves extraction followed by chromatographic separation and detection. High-Performance Liquid Chromatography (HPLC) coupled with Photo-Diode Array (PDA) and Mass Spectrometry (MS/MS) detectors is the most powerful technique for this purpose.

Sample Preparation and Extraction

A generalized protocol for the extraction of carotenoids from a plant matrix is as follows:

-

Homogenization: Homogenize the sample (e.g., 1 g of plant material) with a suitable solvent such as acetone or a mixture of methanol and ethyl acetate. The addition of an antioxidant like butylated hydroxytoluene (BHT) is recommended to prevent auto-oxidation during extraction.[7]

-

Extraction: Perform the extraction multiple times with the chosen solvent until the sample is colorless. Sonication can be used to improve extraction efficiency.

-

Partitioning: Combine the extracts and partition them with a non-polar solvent like diethyl ether or hexane and water to remove polar impurities.

-

Drying and Reconstitution: Evaporate the organic phase to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for HPLC analysis (e.g., a mixture of mobile phase solvents).

HPLC-PDA-MS/MS Analysis

A representative HPLC method for the separation of carotenoids is detailed below. Optimization will be required based on the specific sample matrix and target analytes.

-

Column: A C30 reversed-phase column is often preferred for the separation of carotenoid isomers.

-

Mobile Phase: A gradient elution using a mixture of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water is commonly employed.

-

Detection:

-

PDA: Set to scan a wavelength range of 250-600 nm to obtain the characteristic UV-Vis absorption spectra of carotenoids. Chromatograms are typically monitored at around 450 nm.

-

MS/MS: An Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source can be used. The mass spectrometer should be operated in full scan mode to identify potential degradation products and in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification.

-

Signaling Pathways of Carotenoid Degradation Products

Apocarotenoids, the degradation products of carotenoids, are not merely inert breakdown molecules. Evidence is emerging that they can act as signaling molecules, regulating various biological processes. While specific signaling pathways for this compound-derived apocarotenoids are not yet elucidated, the known roles of other apocarotenoids provide a framework for future research.

For instance, certain apocarotenoids can modulate gene expression by interacting with nuclear receptors. They are also precursors to important plant hormones like abscisic acid and strigolactones, which regulate plant development and stress responses. In mammals, some apocarotenoids can influence retinoid signaling pathways.

Conclusion

The degradation of this compound is a complex process influenced by multiple factors, leading to a variety of degradation products. While our understanding of the specific pathways and products is still evolving, current research on related xanthophylls provides a solid foundation. For professionals in research and drug development, a thorough understanding of this compound's stability and degradation is crucial for accurately assessing its biological effects and for the development of stable formulations. The analytical methods outlined in this guide provide the necessary tools to further investigate the fascinating chemistry and biology of this compound and its derivatives.

References

- 1. Oxidative stability of lutein on exposure to varied extrinsic factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. UV aged epoxy coatings – Ecotoxicological effects and released compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Free Radical Mediated Oxidative Degradation of Carotenes and Xanthophylls - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantification of Luteoxanthin Using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of luteoxanthin in various sample matrices, including plant extracts and dietary supplements. This compound, a xanthophyll closely related to lutein and zeaxanthin, is an oxygenated carotenoid of interest for its potential health benefits. The described protocol utilizes a C30 column for optimal separation of carotenoid isomers and UV-Vis detection at approximately 446 nm. The method includes a comprehensive sample preparation procedure involving solvent extraction and saponification to ensure accurate quantification of total this compound. This application note provides a detailed experimental protocol, method validation parameters, and visual workflows to aid researchers in the precise and reliable quantification of this compound.

Introduction

This compound is a naturally occurring xanthophyll, an oxygenated derivative of carotenoids. It is structurally similar to the more commonly known lutein and zeaxanthin and is found in various plant tissues. The analysis of specific xanthophylls like this compound is crucial for understanding their distribution, bioavailability, and potential therapeutic effects. High-performance liquid chromatography (HPLC) is the preferred analytical technique for the separation and quantification of carotenoids due to its high resolution and sensitivity.

This application note presents a robust RP-HPLC method suitable for the quantification of this compound. The methodology is adapted from validated methods for its isomers, lutein and zeaxanthin, due to their structural similarities. A C30 stationary phase is recommended for its superior ability to separate structurally related carotenoid isomers. The protocol also incorporates a saponification step to hydrolyze this compound esters that may be present in natural extracts, allowing for the determination of the total this compound content.

Experimental

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector is required.

-

Column: A C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation of carotenoid isomers.

-

Chemicals and Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Water (HPLC grade)

-

Potassium Hydroxide (KOH)

-

Butylated Hydroxytoluene (BHT)

-

This compound standard (if available) or a certified Lutein standard for calibration.

-

Hexane (for extraction)

-

Ethanol (for extraction)

-

Acetone (for extraction)

-

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation and quantification of this compound.

| Parameter | Condition |

| Column | C30, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A gradient of Acetonitrile, Methanol, Water, and Ethyl Acetate. A typical mobile phase could be a mixture of acetonitrile, methanol, water, and ethyl acetate in a ratio of 70:9.6:0.4:20 (v/v/v/v). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 446 nm |

| Injection Volume | 20 µL |

Note: The mobile phase composition and gradient may need to be optimized based on the specific C30 column used and the sample matrix to achieve the best resolution between this compound and other co-eluting compounds.

Standard Preparation

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound (or Lutein) standard and dissolve it in 10 mL of a mixture of Hexane:Acetone (1:1 v/v) containing 0.1% BHT. This solution should be stored in an amber vial at -20°C.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. These solutions should be prepared fresh daily.

Sample Preparation

The sample preparation protocol is critical for the accurate quantification of this compound and involves extraction and saponification.

2.4.1. Extraction

-

Homogenization: Weigh approximately 1-2 g of the homogenized sample (e.g., plant material, dietary supplement) into a 50 mL centrifuge tube.

-

Solvent Addition: Add 10 mL of a solvent mixture of hexane, acetone, and ethanol (2:1:1 v/v/v) containing 0.1% BHT.

-

Extraction: Vortex the mixture for 2 minutes and then place it in an ultrasonic bath for 15 minutes.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Re-extraction: Repeat the extraction process (steps 2-5) on the pellet twice more. Combine all the supernatants.

2.4.2. Saponification

Saponification is necessary to hydrolyze xanthophyll esters to their free form for total this compound quantification.

-

Evaporation: Evaporate the combined supernatant to dryness under a stream of nitrogen at a temperature not exceeding 40°C.

-

Alkaline Hydrolysis: To the dried extract, add 5 mL of 10% (w/v) methanolic KOH.

-

Incubation: Incubate the mixture in a water bath at 60°C for 45 minutes in the dark.

-

Extraction of Xanthophylls: After cooling, add 10 mL of hexane and 5 mL of deionized water. Vortex for 2 minutes and then centrifuge at 4000 rpm for 5 minutes to separate the layers.

-

Collection: Collect the upper hexane layer.

-

Re-extraction: Repeat the extraction of the aqueous layer twice more with 10 mL of hexane.

-

Washing: Combine the hexane extracts and wash them with deionized water until the washings are neutral (pH 7).

-

Final Preparation: Evaporate the washed hexane extract to dryness under nitrogen. Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL), filter through a 0.45 µm syringe filter, and inject it into the HPLC system.

Method Validation

The described HPLC method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines. The following table summarizes typical validation parameters for a similar xanthophyll, which can be expected for this compound.

| Parameter | Result |

| Linearity (Correlation Coefficient, r²) | > 0.999 |

| Linear Range | 0.5 - 50 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

Visualization of Workflows

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

This compound Chemical Relationship

Caption: Chemical relationship of this compound to other carotenoids.

Conclusion

This application note provides a detailed and robust RP-HPLC method for the quantification of this compound in various matrices. The use of a C30 column allows for excellent separation of this compound from its isomers and other carotenoids. The comprehensive sample preparation protocol, including a saponification step, ensures the accurate determination of total this compound content. The provided workflows and validation parameters will assist researchers, scientists, and drug development professionals in implementing this method for their specific applications.

Synthesis of Luteoxanthin Standard for Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of a luteoxanthin standard, a critical component for research in ophthalmology, oncology, and nutritional science. This compound, a furanoid derivative of lutein, is an important oxidative metabolite with potential biological activities. The availability of a pure analytical standard is essential for accurate quantification and mechanistic studies.

This document outlines a semi-synthetic approach starting from the readily available plant-derived carotenoid, lutein. The synthesis proceeds via a two-step process involving the epoxidation of lutein to form lutein-5,6-epoxide, followed by an acid-catalyzed rearrangement to yield this compound and its isomer, auroxanthin.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound, adapted from methodologies reported for analogous carotenoid transformations. Please note that yields may vary depending on the purity of the starting material and reaction conditions.

| Step | Reaction | Key Reagents | Typical Yield (%) | Purity (%) | Analytical Method |

| 1 | Epoxidation of Lutein | m-Chloroperoxybenzoic acid (m-CPBA) | 70-85 | >90 (crude) | HPLC-DAD |

| 2 | Rearrangement of Lutein-5,6-epoxide | Acid catalyst (e.g., dilute HCl in ether) | 60-75 (combined furanoids) | >95 (after purification) | HPLC-DAD, LC-MS |

Experimental Protocols

Protocol 1: Extraction and Purification of Lutein from Marigold Flowers

This protocol describes a general procedure for obtaining the lutein starting material.

1. Extraction: a. Dried and powdered marigold petals are subjected to solvent extraction using a mixture of hexane and acetone (e.g., 70:30 v/v) at room temperature with constant stirring for 4-6 hours. b. The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

2. Saponification: a. The resulting oleoresin is dissolved in ethanol. b. An aqueous solution of potassium hydroxide (e.g., 30% w/v) is added, and the mixture is stirred at 60-70°C for 2-3 hours to hydrolyze lutein esters.

3. Purification: a. After saponification, the mixture is diluted with water and extracted with diethyl ether or a hexane/ethyl acetate mixture. b. The organic phase is washed with water to remove soaps and other water-soluble impurities. c. The solvent is evaporated, and the crude lutein crystals can be further purified by recrystallization from a mixture of dichloromethane and methanol or by column chromatography on silica gel.

Protocol 2: Synthesis of Lutein-5,6-epoxide

This protocol is adapted from general procedures for the epoxidation of carotenoids.

1. Reaction Setup: a. Dissolve purified lutein in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask. b. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

2. Epoxidation: a. Cool the lutein solution to 0°C in an ice bath. b. Add a solution of m-chloroperoxybenzoic acid (m-CPBA) in the same solvent dropwise to the lutein solution with constant stirring. The molar ratio of m-CPBA to lutein should be approximately 1.1:1 to favor mono-epoxidation. c. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-2 hours.

3. Work-up: a. Once the reaction is complete, quench the excess m-CPBA by adding a dilute aqueous solution of sodium thiosulfate. b. Wash the organic layer with a saturated sodium bicarbonate solution and then with water. c. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product is lutein-5,6-epoxide.

Protocol 3: Acid-Catalyzed Rearrangement to this compound

This protocol outlines the conversion of the epoxide to the desired furanoid carotenoid.

1. Reaction Setup: a. Dissolve the crude lutein-5,6-epoxide in a solvent like diethyl ether or a mixture of dichloromethane and methanol. b. The reaction should be performed under an inert atmosphere and protected from light.

2. Isomerization: a. Add a catalytic amount of a dilute acid (e.g., a few drops of 0.1 M HCl in diethyl ether) to the solution. b. Stir the reaction mixture at room temperature and monitor the formation of this compound and auroxanthin by HPLC. The rearrangement is usually rapid, occurring within 15-30 minutes.

3. Purification: a. Neutralize the reaction mixture with a weak base, such as a saturated solution of sodium bicarbonate. b. Wash the organic layer with water and dry it over anhydrous sodium sulfate. c. After solvent removal, the resulting mixture of this compound and auroxanthin can be separated and purified by semi-preparative HPLC on a C18 or silica gel column.

Mandatory Visualization

The following diagrams illustrate the biosynthetic pathway of lutein, the chemical synthesis workflow for this compound, and the key signaling relationship in the synthesis.

Caption: Biosynthetic pathway of Lutein.

Caption: Experimental workflow for this compound synthesis.

Caption: Key chemical transformations in this compound synthesis.

Luteoxanthin: A Key Biomarker for Verifying Fruit Juice Authenticity

Application Note & Protocol

Introduction

The global fruit juice market is susceptible to economically motivated adulteration, a practice that undermines product quality and misleads consumers. The addition of cheaper juices, undeclared pulp wash, or the misrepresentation of juice content are common fraudulent activities. To combat this, robust analytical methods are required to verify the authenticity of fruit juices. Carotenoid profiling, particularly the analysis of xanthophylls, has emerged as a powerful tool for this purpose. Luteoxanthin, a furanoid oxide derivative of violaxanthin, is a promising biomarker for assessing the authenticity and processing history of citrus juices, especially orange juice.

This compound is not typically present in fresh, unprocessed citrus fruits in significant amounts. Its formation is induced by the acidic environment of the juice, which catalyzes the rearrangement of the 5,6-epoxide groups in its precursor, violaxanthin, to 5,8-epoxide groups. This conversion is accelerated by thermal processing, such as pasteurization, and can also be indicative of the juice's age and storage conditions. Furthermore, the carotenoid profiles of different citrus species vary significantly. For instance, mandarin juices are characterized by much higher concentrations of β-cryptoxanthin compared to orange juices. Therefore, the adulteration of orange juice with mandarin juice can be detected by analyzing the altered carotenoid profile, including the concentration of this compound.

This application note provides a comprehensive overview of the use of this compound as a biomarker for fruit juice authenticity. It includes detailed experimental protocols for the extraction and quantification of this compound using High-Performance Liquid Chromatography (HPLC) and presents data on its concentration in authentic and adulterated juices.

Data Presentation

The following table summarizes the typical carotenoid composition of authentic orange juice compared to orange juice adulterated with mandarin juice. The data highlights the significant difference in β-cryptoxanthin levels, which serves as a primary indicator of adulteration, and the expected range for this compound in processed orange juice.

| Carotenoid | Authentic Orange Juice (Valencia) | Orange Juice Adulterated with 10% Mandarin Juice (Simulated) |

| This compound | Present | Present (concentration may be slightly altered by the different carotenoid matrix) |

| Violaxanthin | Major Xanthophyll | Concentration may be slightly altered |

| Antheraxanthin | Present | Present |

| Lutein | Present in lower concentrations | Present in lower concentrations |

| Zeaxanthin | Present in lower concentrations | Present in lower concentrations |

| β-Cryptoxanthin | Low Concentration | Significantly Increased Concentration |

| α-Carotene | Present in low concentrations | Present in low concentrations |

| β-Carotene | Present in low concentrations | Present in low concentrations |

Note: The exact concentration of this compound can vary depending on the specific orange variety, processing methods (e.g., pasteurization temperature and duration), and storage conditions.

Signaling and Metabolic Pathways

The formation of this compound is a chemical transformation rather than a complex signaling pathway. It is a direct consequence of the molecular rearrangement of its precursor, violaxanthin, in an acidic environment. This process is a key indicator of the juice's history.

Caption: Formation of this compound from violaxanthin.

Experimental Protocols

Sample Preparation and Carotenoid Extraction

This protocol describes the extraction of carotenoids from fruit juice samples for subsequent HPLC analysis.

Materials:

-

Fruit juice sample

-

Acetone (HPLC grade)

-

Petroleum ether (HPLC grade)

-

Diethyl ether (HPLC grade)

-

10% (w/v) Potassium hydroxide in methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Centrifuge

-

Rotary evaporator

-

Glassware (beakers, graduated cylinders, separatory funnel)

Procedure:

-

To 20 mL of fruit juice, add 50 mL of acetone and stir for 15 minutes in a flask.

-

Filter the mixture through a Büchner funnel with filter paper.

-

Transfer the filtrate to a separatory funnel.

-

Add 50 mL of petroleum ether and 50 mL of diethyl ether to the separatory funnel.

-

Add 100 mL of a saturated NaCl solution to facilitate phase separation.

-

Gently shake the funnel and allow the layers to separate.

-

Collect the upper organic layer containing the carotenoids.

-

Wash the organic layer twice with 100 mL of distilled water.

-

Saponification (Optional, for removal of interfering lipids):

-

Add an equal volume of 10% methanolic potassium hydroxide to the organic extract.

-

Stir the mixture in the dark at room temperature for 2 hours.

-

After saponification, wash the organic layer again with distilled water until the washings are neutral.

-

-

Dry the organic extract by passing it through a column of anhydrous sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

-

Re-dissolve the carotenoid residue in a known volume of the HPLC mobile phase for injection.

HPLC-DAD for Quantification of this compound

This protocol outlines the chromatographic conditions for the separation and quantification of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and a Diode Array Detector (DAD).

-

C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm). C18 columns can also be used.

Chromatographic Conditions:

-

Mobile Phase A: Methanol

-

Mobile Phase B: Methyl-tert-butyl ether (MTBE)

-

Gradient Elution:

-

0-15 min: 15% B

-

15-30 min: 40% B

-

30-40 min: 80% B

-

40-45 min: 15% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Detection Wavelength: 425 nm for this compound (monitoring at 450 nm for other carotenoids like β-carotene is also recommended).

Quantification:

-

Prepare standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the juice samples by interpolating their peak areas on the calibration curve.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound in fruit juice samples.

Caption: Workflow for this compound analysis.

Conclusion

This compound serves as a valuable biomarker for assessing the authenticity and processing history of fruit juices, particularly orange juice. Its formation from violaxanthin is a reliable indicator of exposure to acidic conditions and thermal treatment. The analytical methods detailed in this note provide a robust framework for the accurate quantification of this compound. By incorporating the analysis of this compound and other key carotenoids into quality control procedures, juice producers and regulatory bodies can more effectively combat fraudulent practices and ensure the integrity of their products.

Application Notes and Protocols for Using Luteoxanthin as a Tracer in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteoxanthin, a xanthophyll carotenoid found in various plant-based foods, is a potential candidate for use as a metabolic tracer to investigate the absorption, distribution, metabolism, and excretion (ADME) of xanthophylls. While direct studies employing this compound as a tracer are currently limited, this document provides a comprehensive guide based on the known metabolism of similar xanthophylls, such as lutein and zeaxanthin, and established methodologies for metabolic tracer studies. These protocols are intended to serve as a foundational resource for researchers venturing into the study of this compound metabolism.

Proposed Metabolic Pathway of this compound

Based on the metabolism of other xanthophylls, it is hypothesized that this compound undergoes oxidation in vivo, primarily through the enzymatic conversion of its hydroxyl groups to keto-groups. The primary site of this biotransformation is likely the liver, with enzymes such as β-carotene oxygenase 2 (BCO2) potentially playing a role, although BCO2 is primarily associated with carotenoid cleavage. The proposed metabolic pathway involves the sequential oxidation of the hydroxyl groups at the 3 and 3' positions of the β- and ε-ionone rings.

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

In Vivo Metabolic Tracer Study Protocol

This protocol outlines a general procedure for an in vivo study in a rodent model to trace the metabolic fate of this compound. The use of a stable isotope-labeled this compound (e.g., ¹³C or ²H labeled) is essential for distinguishing the administered tracer from endogenous this compound.

Workflow for In Vivo this compound Tracer Study

Caption: Experimental workflow for a this compound tracer study.

Methodology:

-

Animal Model: Utilize an appropriate animal model, such as C57BL/6 mice, and allow for a period of acclimatization (typically one week) with a standard diet.

-

Tracer Preparation: Synthesize or procure stable isotope-labeled this compound (e.g., [¹³C₁₀]-luteoxanthin). The synthesis of labeled carotenoids is a complex process and may require specialized chemical synthesis services.

-

Tracer Administration:

-

Prepare a formulation of the labeled this compound suitable for administration. Due to its lipophilic nature, it should be dissolved in a carrier oil (e.g., corn oil).

-

Administer a single bolus dose of the labeled this compound to the animals via oral gavage. The dosage should be determined based on preliminary studies.

-

-

Sample Collection:

-

Blood: Collect blood samples at various time points post-administration (e.g., 0, 2, 4, 8, 24, 48 hours) via tail vein or retro-orbital bleeding. Plasma should be separated by centrifugation and stored at -80°C.

-

Tissues: At the end of the study, euthanize the animals and harvest relevant tissues such as the liver, adipose tissue, and intestines. Tissues should be snap-frozen in liquid nitrogen and stored at -80°C until analysis.

-

Sample Preparation and Extraction Protocol

This protocol is designed for the extraction of this compound and its metabolites from plasma and tissue samples for subsequent LC-MS/MS analysis.

Methodology:

-

Plasma Extraction:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 200 µL of ethanol containing an internal standard (e.g., an odd-chain carotenoid not present in the samples) to precipitate proteins.

-

Vortex for 30 seconds.

-

Add 500 µL of a mixture of hexane and dichloromethane (1:1, v/v) and vortex for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Carefully collect the upper organic layer.

-

Repeat the extraction step on the remaining aqueous layer.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol/methyl-tert-butyl ether).

-

-

Tissue Extraction:

-

Weigh a portion of the frozen tissue (e.g., 50-100 mg).

-

Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Add ethanol with an internal standard to the homogenate to precipitate proteins and extract lipids.

-

Perform a liquid-liquid extraction as described for plasma.

-

Evaporate the organic extract and reconstitute for analysis.

-

LC-MS/MS Analysis Protocol

This protocol provides a general framework for the analysis of this compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

-

Liquid Chromatography (LC):

-

Column: A C30 reverse-phase column is recommended for optimal separation of carotenoid isomers.

-

Mobile Phase: A gradient elution using a binary solvent system is typically employed. For example:

-

Mobile Phase A: Methanol/water (95:5, v/v) with 0.1% formic acid.

-

Mobile Phase B: Methyl-tert-butyl ether with 0.1% formic acid.

-

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the lipophilic carotenoids.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Atmospheric pressure chemical ionization (APCI) in positive ion mode is generally preferred for carotenoid analysis as it provides good sensitivity and produces protonated molecular ions [M+H]⁺.

-

Detection: Use Multiple Reaction Monitoring (MRM) for targeted analysis of this compound and its predicted metabolites. The precursor and product ion transitions will need to be optimized for both the unlabeled and labeled compounds.

-

Hypothetical MRM Transitions for [¹³C₁₀]-Luteoxanthin and its Metabolites: The exact m/z values will depend on the specific labeling pattern. For a hypothetical [¹³C₁₀]-luteoxanthin (C₄₀H₅₆O₄), the mass would be increased by approximately 10 Da. The fragmentation pattern should be determined experimentally.

-

-

Data Presentation

Quantitative data from the tracer study should be organized into clear tables to facilitate comparison across different time points and tissues.

Table 1: Concentration of Labeled this compound and its Metabolites in Plasma (ng/mL)

| Time Point (hours) | [¹³C₁₀]-Luteoxanthin | [¹³C₁₀]-3'-Oxo-luteoxanthin | [¹³C₁₀]-3-Oxo-luteoxanthin | [¹³C₁₀]-3,3'-Dioxo-luteoxanthin |

| 0 | 0 | 0 | 0 | 0 |

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 24 | ||||

| 48 |

Table 2: Concentration of Labeled this compound and its Metabolites in Tissues (ng/g tissue)

| Tissue | [¹³C₁₀]-Luteoxanthin | [¹³C₁₀]-3'-Oxo-luteoxanthin | [¹³C₁₀]-3-Oxo-luteoxanthin | [¹³C₁₀]-3,3'-Dioxo-luteoxanthin |

| Liver | ||||

| Adipose | ||||

| Intestine |

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for initiating metabolic tracer studies with this compound. A critical prerequisite for these studies is the synthesis of a stable isotope-labeled form of this compound. Future research should focus on confirming the proposed metabolic pathway and quantifying the flux through these pathways in various physiological and pathological states. Such studies will be invaluable for understanding the biological roles of this compound and its metabolites in health and disease.

Application Note: Chromatographic Separation of Luteoxanthin Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction